molecular formula C14H12F3NO3 B11835346 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11835346
M. Wt: 299.24 g/mol
InChI Key: VZWZDXSLLSRLMS-UHFFFAOYSA-N
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Description

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes an isopropyl group, a trifluoromethyl group, and a carboxylic acid functional group. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.

    Introduction of the isopropyl group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Oxidation and functionalization:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles.

Scientific Research Applications

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The quinoline core can interact with nucleic acids and enzymes, affecting various biological processes.

Comparison with Similar Compounds

1-Isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:

    6-Fluoro-1-isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid: This compound has a similar structure but includes a fluorine atom, which can alter its reactivity and biological activity.

    Ethyl 6-fluoro-1-isopropyl-4-oxo-7-(trifluoromethyl)-1,4-dihydro-3-quinolinecarboxylate: This ester derivative has different solubility and reactivity properties compared to the carboxylic acid form.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

4-oxo-1-propan-2-yl-7-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C14H12F3NO3/c1-7(2)18-6-10(13(20)21)12(19)9-4-3-8(5-11(9)18)14(15,16)17/h3-7H,1-2H3,(H,20,21)

InChI Key

VZWZDXSLLSRLMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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